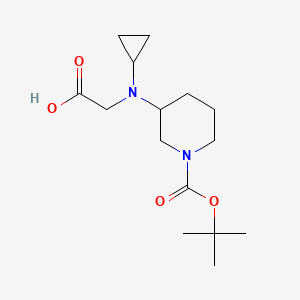

3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl ester group at position 1 and a carboxymethyl-cyclopropyl-amino substituent at position 2. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Notably, its (S)-enantiomer (CAS: 1354004-64-0) has been cataloged by CymitQuimica, though it is currently listed as discontinued .

Properties

IUPAC Name |

2-[cyclopropyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-8-4-5-12(9-16)17(10-13(18)19)11-6-7-11/h11-12H,4-10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOURPOPDOQWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as (R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, is a synthetic compound with potential therapeutic applications. It is characterized by its complex structure that includes a piperidine ring, a cyclopropyl group, and a carboxymethyl side chain. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H25N3O4

- Molecular Weight : Approximately 298.383 g/mol

The compound's unique functional groups contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Pharmacological Potential

Research indicates that (R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester exhibits notable biological activities, particularly in neuropharmacology. Its structural features suggest potential interactions with specific receptors in the central nervous system (CNS), which may modulate neurotransmitter systems. However, detailed mechanisms of action require further investigation.

Interaction Studies

Studies have focused on the compound's interactions with various biological targets. The following table summarizes some key findings regarding its biological activity:

The compound's mechanism of action is hypothesized to involve the modulation of neurotransmitter systems, although specific pathways remain to be elucidated. Research suggests that it may act as an inhibitor of certain enzymes related to viral infections, such as neuraminidase, which is critical in influenza virus replication .

Study on Neuraminidase Inhibition

A study conducted on various amino acids identified (R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester as a potential neuraminidase inhibitor. The compound exhibited Ki values indicating moderate inhibitory activity against influenza virus neuraminidase, suggesting its potential as an antiviral agent .

Cytotoxicity Assay

In cytotoxicity assays using the MTT method, (R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester demonstrated significant reductions in cytopathogenic effects at certain concentrations. This finding indicates its potential utility in therapeutic contexts where viral infections are involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl ester group at the piperidine nitrogen is a common motif in medicinal chemistry, serving as a protective group for amines. Key structural variations among analogs lie in the substituents at position 3:

Preparation Methods

Boc Anhydride Reaction Conditions

In a representative procedure, N-Boc-piperazine reacts with cyclopropanecarbonyl chloride in the presence of triethylamine or pyridine at 0–10°C in inert solvents such as dichloromethane or tetrahydrofuran (THF). The Boc group ensures regioselectivity during acylation, yielding 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester with >90% purity after aqueous extraction and solvent removal.

Key Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature | 0–10°C | |

| Base | Triethylamine (1.2 equiv) | |

| Solvent | Tetrahydrofuran (3:1 mass ratio) | |

| Reaction Time | 2–4 hours |

Cyclopropyl Group Introduction via Acylation and Reduction

The cyclopropyl moiety is introduced through a two-step sequence involving acylation followed by borohydride reduction.

Acylation with Cyclopropanecarbonyl Chloride

The Boc-protected piperidine reacts with cyclopropanecarbonyl chloride under Schotten-Baumann conditions. This step forms an intermediate amide, which is subsequently reduced to the corresponding amine.

Sodium Borohydride–Boron Trifluoride Reduction

The amide intermediate undergoes reduction using sodium borohydride (1.5–2.0 equiv) and boron trifluoride-diethyl ether (1.1–1.5 equiv) in THF at 0–10°C. This tandem reduction protocol converts the amide to a cyclopropylmethylamine derivative with >85% yield.

Optimization Insights

-

Excess BF3·Et2O enhances reaction efficiency by stabilizing the borane intermediate.

-

Lower temperatures (0–10°C) minimize side reactions such as over-reduction or epimerization.

Carboxymethylation and Final Esterification

The carboxymethyl side chain is introduced via nucleophilic substitution or coupling reactions.

Alkylation with Bromoacetic Acid Derivatives

A patented method involves reacting the cyclopropylmethylamine intermediate with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This step proceeds in dimethylformamide (DMF) at 50–60°C, achieving 70–80% yield after 12–18 hours.

EDC/HOBt-Mediated Coupling

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple carboxymethyl groups to the amine. This method, conducted in dichloromethane at room temperature, offers superior selectivity for secondary amines.

Analytical Techniques for Synthesis Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR confirms the presence of characteristic signals:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) verifies purity (>98%) and identifies byproducts such as over-alkylated derivatives.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Epimerization During Reduction

The reduction of the amide intermediate can lead to epimerization at the piperidine C3 position. Using chiral auxiliaries or asymmetric hydrogenation with Rh/C catalysts mitigates this issue, preserving stereochemical integrity.

Solvent Selection for Scale-Up

Tetrahydrofuran, while effective in small-scale reactions, poses flammability risks in industrial settings. Substituting with ethylene glycol dimethyl ether improves safety without compromising yield.

Purification Challenges

Silica gel chromatography remains the gold standard for isolating the final product. However, recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) offers a scalable alternative with 90–95% recovery.

Q & A

Q. Why might synthetic yields vary significantly between batches?

- Methodological Answer:

- Intermediate Stability: Monitor carboxymethyl intermediates for degradation via TLC or inline IR spectroscopy .

- Catalyst Poisoning: Test for trace metals (e.g., Fe³⁺) in reagents that deactivate palladium catalysts .

- Scale-Dependent Effects: Optimize mixing efficiency (e.g., shear stress in flow reactors) to mitigate mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.